molecular formula C12H10ClNO B029517 2-(4-Chlorophenoxy)aniline CAS No. 2770-11-8

2-(4-Chlorophenoxy)aniline

Cat. No. B029517
Key on ui cas rn: 2770-11-8
M. Wt: 219.66 g/mol
InChI Key: QKKBREBZMUFUDS-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(4-Chlorophenoxy)-1-nitrobenzene (0.88 g, 71%) was prepared from 4-chlorophenol (0.70 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(4-chlorophenoxy)aniline (0.50 g, 65%) following general procedure B. N-[2-(4-Chlorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (106 mg, 62%) was prepared from 2-(4-chlorophenoxy)aniline (109 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.F[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].[Cl:19][C:20]1[CH:33]=[CH:32][C:23]([O:24][C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH2:27])=[CH:22][CH:21]=1.[NH2:34][C:35]1[S:36][CH:37]=[CH:38][N:39]=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N+:16]([O-:18])=[O:17])=[CH:4][CH:3]=1.[Cl:19][C:20]1[CH:33]=[CH:32][C:23]([O:24][C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH:27][C:5]([NH:34][C:35]2[S:36][CH:37]=[CH:38][N:39]=2)=[O:8])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
109 mg
Type
reactant
Smiles
ClC1=CC=C(OC2=C(N)C=CC=C2)C=C1
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=C(OC2=C(N)C=CC=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 71%
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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